[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
BI-2545 is a highly potent inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid. This compound has shown significant potential in reducing lysophosphatidic acid levels in vivo, making it a valuable tool for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of BI-2545 involves several steps, starting from commercially available starting materials. The reactions are typically carried out under an atmosphere of nitrogen or argon. Common reagents used in the synthesis include hydrochloric acid in dioxane, methanol, and various chromatographic purification techniques . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
BI-2545 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, methanol, and dioxane. The major products formed from these reactions are intermediates that lead to the final compound, BI-2545 .
Scientific Research Applications
BI-2545 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of autotaxin. In biology and medicine, it has shown potential in treating diseases such as idiopathic pulmonary fibrosis by significantly reducing lysophosphatidic acid levels in vivo . Additionally, it is used in drug discovery and development to explore new therapeutic interventions for various diseases .
Mechanism of Action
BI-2545 exerts its effects by inhibiting autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition leads to a reduction in lysophosphatidic acid levels, which in turn affects various cellular processes such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the interaction with zinc ions and amino acid residues at the active site of autotaxin .
Comparison with Similar Compounds
BI-2545 is unique in its high potency and selectivity as an autotaxin inhibitor. Similar compounds include PF-8380, which was used as a starting point for the development of BI-2545 . Other similar compounds include GLPG1690, BBT-877, and BLD-0409, which have also shown potential as autotaxin inhibitors . BI-2545 stands out due to its improved pharmacokinetic and safety profiles .
Properties
Molecular Formula |
C23H19F6N5O3 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C23H19F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h1-6,15-17H,7-10H2,(H,30,35)(H,31,32,33)/t15?,16-,17+ |
InChI Key |
ZDOBSAPHUUUOHX-ALOPSCKCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C2C(C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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